2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol, also known as BZT, is a chemical compound that has been widely studied for its potential applications in scientific research. BZT belongs to the class of thiol compounds and is a derivative of benzothiazole. In
Wirkmechanismus
2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol acts as a dopamine reuptake inhibitor by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopaminergic neurotransmission. 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has been shown to have a higher affinity for the dopamine transporter than other commonly used dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has been shown to increase locomotor activity and produce rewarding effects, indicating its potential for abuse liability. 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has also been shown to increase dopamine release in the striatum and prefrontal cortex, which are regions of the brain that are involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has several advantages for use in lab experiments. It has a high affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has also been shown to have a longer duration of action than other dopamine reuptake inhibitors, which can be advantageous for certain experiments. However, 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol also has limitations, including its potential for abuse liability and the need for caution when handling due to its toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol. One area of research is the investigation of 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol as a potential treatment for neurological disorders, such as Parkinson's disease and ADHD. Another future direction is the development of new compounds that are structurally similar to 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol but have improved pharmacological properties, such as reduced toxicity and abuse liability. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol and its potential for use in lab experiments.
Synthesemethoden
2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol can be synthesized through a two-step process. The first step involves the synthesis of 2-(2-bromoethyl)-1,3-benzothiazole, which is achieved by reacting 2-mercaptobenzothiazole with ethylene bromide in the presence of a base. The second step involves the reaction of 2-(2-bromoethyl)-1,3-benzothiazole with sodium hydrosulfide to form 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has been shown to have a high affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. This property has led to the investigation of 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol as a potential treatment for various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
2-(2H-1,3-benzothiazol-3-yl)ethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2/c11-6-5-10-7-12-9-4-2-1-3-8(9)10/h1-4,11H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYDWJHEMIAHDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=CC=CC=C2S1)CCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668499 |
Source
|
Record name | 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol | |
CAS RN |
19967-75-0 |
Source
|
Record name | 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.